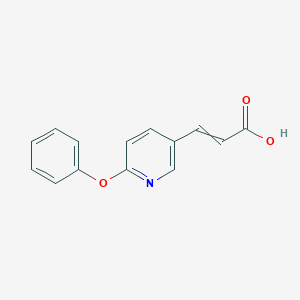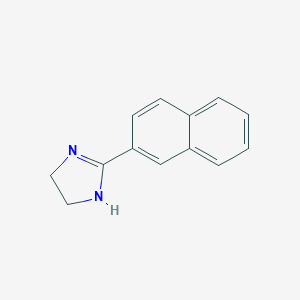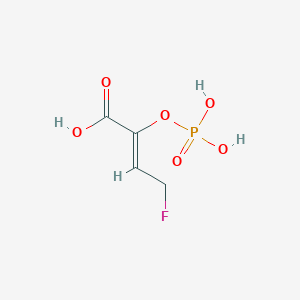![molecular formula C21H24N2O4 B053694 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione CAS No. 119623-72-2](/img/structure/B53694.png)
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione, also known as PQQ, is a redox cofactor that plays a crucial role in various biological processes. PQQ is synthesized by several microorganisms, including bacteria, fungi, and plants, and can also be found in various foods, such as kiwi, papaya, and green peppers. In recent years, PQQ has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione exerts its biological effects through various mechanisms. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione acts as a redox cofactor, which can transfer electrons and participate in various redox reactions. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which can regulate the expression of various antioxidant and detoxification enzymes. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also modulates the activity of various proteins, such as mitochondrial enzymes and transcription factors.
Biochemical and Physiological Effects:
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has various biochemical and physiological effects. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can increase mitochondrial biogenesis, which can improve energy metabolism and reduce oxidative stress. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also increase the production of nerve growth factor, which can promote neuronal survival and regeneration. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also improve cognitive function, reduce inflammation, and enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has several advantages for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is stable and can be easily synthesized or extracted from natural sources. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is also water-soluble and can be easily administered to cells or animals. However, 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also has some limitations for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can interact with other redox cofactors and interfere with their activity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also have variable effects depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several future directions for 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione research. One future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in cancer prevention and treatment. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have anticancer properties, which can inhibit tumor growth and induce apoptosis. Another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in metabolic disorders, such as diabetes and obesity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve glucose metabolism and reduce adiposity. Finally, another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in aging and longevity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve mitochondrial function and extend lifespan in various animal models.
Synthesemethoden
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with 2,3,5,6-tetramethyl-1,4-benzoquinone, followed by cyclization and oxidation. Microbial synthesis involves the use of microorganisms, such as Gluconobacter oxydans, to produce 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione through the oxidation of glucose. Plant extraction involves the extraction of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione from plants, such as kiwi and papaya, using various solvents.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been extensively studied for its potential applications in scientific research. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have neuroprotective properties, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have cardioprotective properties, which can protect against cardiovascular diseases, such as heart failure and atherosclerosis.
Eigenschaften
CAS-Nummer |
119623-72-2 |
|---|---|
Produktname |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-methoxy-3,7-dimethyl-4,6-dipropyl-9H-pyrido[3,2-g]quinoline-5,8,10-trione |
InChI |
InChI=1S/C21H24N2O4/c1-6-8-12-10(3)20(26)22-16-14(12)18(24)15-13(9-7-2)11(4)21(27-5)23-17(15)19(16)25/h6-9H2,1-5H3,(H,22,26) |
InChI-Schlüssel |
UPTAAVKOIJDMNU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
Synonyme |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)





![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)


![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
